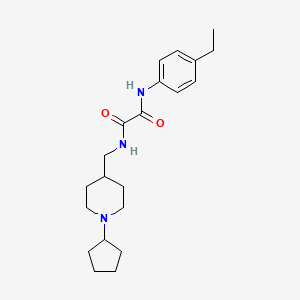

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide

Description

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-Substituent: A 4-ethylphenyl group, contributing aromaticity and moderate hydrophobicity.

The oxalamide scaffold is known for its versatility in drug design due to hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-2-16-7-9-18(10-8-16)23-21(26)20(25)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLFSIOEHCFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the formation of the piperidine ring through cyclization reactions.

The Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the desired product.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form the piperidine ring.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes to form the piperidine ring.

Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple compounds on a solid support.

Photocatalytic synthesis: This method uses light to catalyze the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential pharmacological properties, including its effects on various biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties based on evidence:

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity: Piperidine/Pyrrolidine Derivatives: Compounds with piperidine (e.g., Compound 13) or pyrrolidine groups (e.g., Compound 14-15 ) exhibit antiviral activity, likely due to interactions with viral entry proteins. The target compound’s cyclopentylpiperidine group may enhance binding affinity or pharmacokinetics compared to acetylated analogs . Aromatic vs. Aliphatic Substituents: Halogenated aryl groups (e.g., 4-chlorophenyl in Compound 13) are common in antiviral agents, while methoxyphenethyl groups (e.g., Compound 28) favor enzyme inhibition.

Metabolic and Synthetic Considerations :

- Yield and Stability : The target compound’s synthetic pathway is undefined, but yields for similar oxalamides range widely (23–83%), influenced by substituent complexity .

- Dimerization : Some analogs (e.g., Compound 16 ) form dimers, which may reduce efficacy. The cyclopentyl group in the target compound could mitigate this issue through steric hindrance .

Regulatory and Functional Diversity :

- Therapeutic vs. Flavor Applications : While S336 is a flavor compound with low toxicity, most oxalamides in the evidence are therapeutic. The target compound’s bulky substituents suggest a therapeutic role rather than flavor enhancement.

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique oxalamide structure and potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.4 g/mol. The compound features a cyclopentyl piperidine moiety linked to an oxalamide functional group, which is further substituted with a 4-ethylphenyl group. This structural arrangement is crucial for its biological activity.

Preliminary studies indicate that this compound interacts with specific biological targets, particularly neurotransmitter receptors. The binding affinity and selectivity for these receptors can modulate various signaling pathways, potentially leading to therapeutic effects in neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and receptor activation.

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising avenues:

1. Neuropharmacology

Studies suggest that the compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.

2. Antidepressant Effects

In animal models, this compound has shown antidepressant-like effects, indicating its potential utility in treating mood disorders.

3. Analgesic Properties

Research has also indicated that this compound may possess analgesic effects, making it a candidate for pain management therapies.

Case Studies

Several case studies have explored the efficacy and safety of this compound in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated reduced neuronal death in models of oxidative stress. |

| Study 2 | Antidepressant Activity | Showed significant reduction in depression-like behavior in rodents. |

| Study 3 | Analgesic Effects | Indicated decreased pain response in inflammatory pain models. |

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for new medications targeting neurological disorders.

- Research Tool : Utilized in studies investigating neurotransmitter systems and receptor pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.